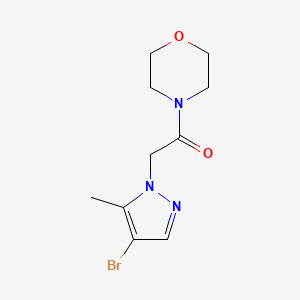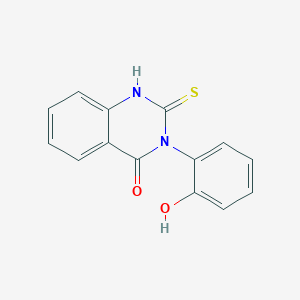
2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-1-(morpholin-4-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)-1-MORPHOLINO-1-ETHANONE is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a bromine atom, a methyl group, and a morpholino group attached to a pyrazole ring. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)-1-MORPHOLINO-1-ETHANONE typically involves the reaction of 4-bromo-5-methyl-1H-pyrazole with morpholine and an appropriate ethanone derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a specific temperature, typically around 80-100°C, for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)-1-MORPHOLINO-1-ETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and various amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Sodium azide, potassium cyanide, amines; reactions are conducted in polar aprotic solvents like DMF or DMSO at elevated temperatures.
Major Products Formed
Oxidation: Corresponding oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound with the bromine atom replaced by hydrogen.
Substitution: Various substituted derivatives depending on the nucleophile used in the reaction.
Wissenschaftliche Forschungsanwendungen
2-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)-1-MORPHOLINO-1-ETHANONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of 2-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)-1-MORPHOLINO-1-ETHANONE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-Bromo-5-methyl-1H-pyrazol-1-yl)acetic acid
- 3-(4-Bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid
- 2-(4-Bromo-5-methyl-1H-pyrazol-1-yl)-N’-[(Z)-(3,4-dinitrophenyl)methylene]acetohydrazide
Uniqueness
2-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)-1-MORPHOLINO-1-ETHANONE is unique due to the presence of the morpholino group, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and the study of specific biological pathways.
Eigenschaften
Molekularformel |
C10H14BrN3O2 |
|---|---|
Molekulargewicht |
288.14 g/mol |
IUPAC-Name |
2-(4-bromo-5-methylpyrazol-1-yl)-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C10H14BrN3O2/c1-8-9(11)6-12-14(8)7-10(15)13-2-4-16-5-3-13/h6H,2-5,7H2,1H3 |
InChI-Schlüssel |
WJKFKQCGCPRJGY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=NN1CC(=O)N2CCOCC2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-fluoro-N-[1-(tetrahydrofuran-2-yl)ethyl]benzenesulfonamide](/img/structure/B10963263.png)
![ethyl 4-{[(Z)-(5-cyano-1,4-dimethyl-2,6-dioxo-1,6-dihydropyridin-3(2H)-ylidene)methyl]amino}benzoate](/img/structure/B10963270.png)
![[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl][1-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-yl]methanone](/img/structure/B10963276.png)
![2,5-dimethoxy-N-[3-(1H-pyrazol-1-ylmethyl)phenyl]benzenesulfonamide](/img/structure/B10963286.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide](/img/structure/B10963290.png)
![4-[4-[(4-bromopyrazol-1-yl)methyl]phenyl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10963293.png)
![4-[(3-chloro-6-nitro-1-benzothiophen-2-yl)carbonyl]-N-propylpiperazine-1-carboxamide](/img/structure/B10963294.png)
![6-cyclopropyl-N-[4-(difluoromethoxy)phenyl]-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10963299.png)
![1-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-prop-2-en-1-ylthiourea](/img/structure/B10963308.png)
![2-hydrazinyl-N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-2-oxoacetamide](/img/structure/B10963314.png)
![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-adamantanecarboxamide](/img/structure/B10963316.png)

![2-{5-[(2-Chloro-4-fluorophenoxy)methyl]-2-furyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10963325.png)

